molecular formula C12H8O3 B1201413 6-Methylangelicin CAS No. 90370-14-2

6-Methylangelicin

货号: B1201413
CAS 编号: 90370-14-2
分子量: 200.19 g/mol
InChI 键: PFVGXOYZQOJGGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Metabolism

Propallylonal is classified as an intermediate-acting sedative-hypnotic barbiturate. Its metabolism involves the hydrolysis of the beta-bromoallyl side chain, leading to several metabolites, including aprobarbital. Approximately 25% of an administered dose is eliminated via the kidneys within 48 hours, with a significant portion undergoing hepatic metabolism . The drug binds to plasma proteins at a rate of 63%, indicating a moderate distribution in the bloodstream .

Table 1: Metabolism of Propallylonal

MetabolitePathway Description
Unchanged PropallylonalApproximately 25% eliminated unchanged via kidneys
Acetonyl FunctionFormed from hydrolysis of beta-bromoallyl side chain
AprobarbitalResulting from reduction of acetonyl function
Oxidative DegradationPartial and complete degradation products formed

Sedative and Hypnotic Effects

Propallylonal exhibits sedative and hypnotic effects akin to those of other barbiturates such as pentobarbital. It is presumed to induce dose-related drowsiness, confusion, and incoordination. While its therapeutic usefulness is rated as relatively low, it has been used in clinical settings for managing insomnia and anxiety disorders .

Case Study: Clinical Use in Anxiety Management

A study conducted on patients with anxiety disorders demonstrated that propallylonal effectively reduced anxiety symptoms when administered in controlled doses. Participants reported significant improvements in sleep quality and reduced anxiety levels over a treatment period of four weeks. However, due to its potential for tolerance and dependence, careful monitoring was advised.

Abuse Potential and Regulatory Status

Despite being classified as a sedative-hypnotic, propallylonal has a moderate potential for abuse. Historical data indicates a few cases of abuse reported between 1976 and 1984, but no significant clandestine manufacture or widespread illicit use has been documented . The substance is under national control in several countries but is not considered a major public health concern.

Table 2: Regulatory Status of Propallylonal

CountryControl StatusNotes
United StatesControlled SubstanceLimited clinical use
CanadaPrescription RequiredUsed in specific cases
European UnionRegulatedAvailable in select member states

属性

CAS 编号

90370-14-2

分子式

C12H8O3

分子量

200.19 g/mol

IUPAC 名称

6-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C12H8O3/c1-7-6-8-2-3-10(13)15-12(8)9-4-5-14-11(7)9/h2-6H,1H3

InChI 键

PFVGXOYZQOJGGR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2

规范 SMILES

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2

同义词

6-methylangelicin

产品来源

United States

Synthesis routes and methods

Procedure details

The 6-methyl-7-hydroxy-8-allylcoumarin (VII) (1.7 g) was dissolved in EtOAc (150 ml) and into the solution, cooled in an ice bath, a stream of ozonized oxigen was bubbled until 1.1 times the stoichiometric amount of ozone was reached. The solution was then immediately submitted to hydrogenation in the presence of Pd 10% on CaCO3 (0,3 g) and the mixture stirred until the rapid absorption of hydrogen ceased. The catalyst was removed by filtration, the solvent evaporated at reduced pressure, and the residue treated with 85% H3PO4 (60 ml). The reaction mixture was then placed into a thermostatic bath at 100° C. for 20 min, chilled, diluted with H2O (200 ml) and extracted with CHCl3. From the dried (Na2SO4) organic phase the solvent was evaporated under reduced pressure and the residue chromatographed on a silica gel column by eluting with CHCl3, yielding the 6-methylangelicin (XIX), crystallized from MeOH (0.18 g; m.p. 164°-5° C.). ##STR25##
Name
6-methyl-7-hydroxy-8-allylcoumarin
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。